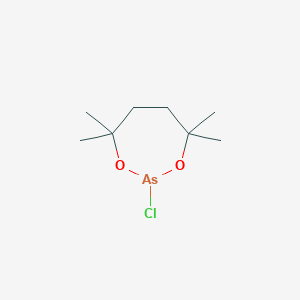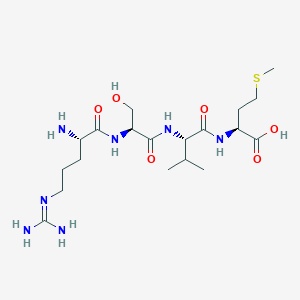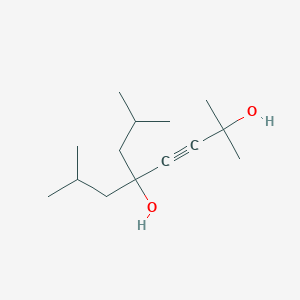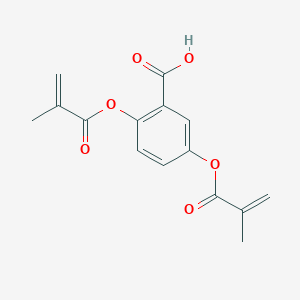![molecular formula C7H5NO2 B14238993 3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine CAS No. 375843-40-6](/img/structure/B14238993.png)
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine is a heterocyclic compound that features a fused ring system combining oxazole, oxirene, and pyridine moieties
Vorbereitungsmethoden
The synthesis of 3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine typically involves multi-step organic reactions. Common synthetic routes include cyclization reactions where oxazole and pyridine derivatives are key starting materials. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, typically using reagents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.
Cyclization: Formation of additional rings through intramolecular reactions, often facilitated by heat or catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Its derivatives are investigated for therapeutic applications, including drug development for various diseases.
Wirkmechanismus
The mechanism by which 3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The pathways involved often depend on the biological context and the specific derivatives of the compound being studied. Detailed studies on its binding affinities and molecular interactions help elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine can be compared with other heterocyclic compounds such as:
Oxazole derivatives: These compounds share the oxazole ring and exhibit similar biological activities.
Pyridine derivatives: Compounds with pyridine rings are widely studied for their chemical reactivity and biological properties.
Oxirene derivatives: These compounds are less common but are of interest due to their strained ring systems and unique reactivity.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
375843-40-6 |
|---|---|
Molekularformel |
C7H5NO2 |
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
3,10-dioxa-7-azatricyclo[5.3.0.02,4]deca-1,4,8-triene |
InChI |
InChI=1S/C7H5NO2/c1-2-8-3-4-9-7(8)6-5(1)10-6/h1,3-4H,2H2 |
InChI-Schlüssel |
MUAUQJPNGNUVEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C(=C3N1C=CO3)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)



![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)

![2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate](/img/structure/B14238953.png)


![Trimethoxy[3-(4-methylphenyl)propyl]silane](/img/structure/B14238968.png)



